![molecular formula C7H13N3 B3022725 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 936940-61-3](/img/structure/B3022725.png)
1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
“1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C7H13N3 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine” consists of a pyrazole ring attached to a propyl group (propan-1-amine) at the 1-position of the pyrazole ring . The pyrazole ring also has a methyl group attached to it .
Scientific Research Applications
Organic Synthesis and Coordination Chemistry
1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, also known as 4-methyl-1-phenyl-1H-pyrazole , has been studied in the context of coordination chemistry. For instance, researchers have synthesized a platinum(II) complex containing this ligand. The complex was prepared by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction with a pyrazole-containing 1,3-diketonate ligand. The resulting complex exhibited green fluorescence with a maximum at 514 nm and was characterized using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and UV-Vis spectrometry .
Phosphor Materials for Photovoltaic Devices
Platinum-group metal complexes, including Pt(II) complexes, play a crucial role in modern photovoltaic devices. While iridium(III) complexes are more commonly studied, Pt(II) complexes offer intriguing properties. Cyclometalated Pt(II) complexes, formed by combining a Pt(II) core with organic ligands, exhibit efficient organic light-emitting properties. The choice of coordinating ligands significantly influences their photophysical and photochemical behavior. Pt(II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, are particularly interesting. These complexes can be fine-tuned to achieve desired electronic and photophysical parameters .
Drug Discovery and Medicinal Chemistry
Pyrazole derivatives, including 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, have shown diverse pharmacological effects. Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their antileishmanial and antimalarial activities. These compounds hold promise as potential drug candidates for treating parasitic diseases .
Chemical Biology and Enzyme Inhibition
In the context of enzyme inhibition, pyrazole derivatives have been investigated. For example, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was synthesized via a three-step procedure, including a Buchwald–Hartwig arylamination. Such compounds may serve as inhibitors for specific enzymes or signaling pathways .
Mechanism of Action
Target of Action
The primary targets of 1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have a broad range of biological activities . .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could affect multiple pathways
Result of Action
As a derivative of pyrazole, it may have a range of potential effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it affects.
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-7(8)6-4-9-10(2)5-6/h4-5,7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWSKQUHMPDXEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265057 | |
Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-61-3 | |
Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=936940-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethyl-1-methyl-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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